(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Neoagarohexaitol is a biochemical compound with the empirical formula C36H58O28 and a molecular weight of 938.83 g/mol . It is derived from agarose, a polysaccharide obtained from seaweed, and is known for its inhibitory activity against neoagarohexaose in various biological responses . This compound is often used as a substrate in biochemical assays and research studies.
Preparation Methods
Neoagarohexaitol is typically prepared enzymatically from agar . The process involves the reduction of neoagarohexaose with sodium borohydride . This method ensures the production of high-purity neoagarohexaitol, which is essential for its use in scientific research and industrial applications.
Chemical Reactions Analysis
Neoagarohexaitol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another. Specific reagents and conditions depend on the desired substitution.
The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Neoagarohexaitol has a wide range of applications in scientific research, including:
Mechanism of Action
Neoagarohexaitol exerts its effects by inhibiting the activity of neoagarohexaose . This inhibition impacts various biological responses, including respiratory, oxidative, and microbiocidal activities. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s inhibitory activity is a key factor in its mechanism of action.
Comparison with Similar Compounds
Neoagarohexaitol is unique due to its specific inhibitory activity against neoagarohexaose . Similar compounds include:
Neoagarobiose: A disaccharide derived from agarose, which also has inhibitory activity against specific biological targets.
Neoagarotetraose: A tetrasaccharide with similar properties and applications in biochemical research.
These compounds share some similarities with neoagarohexaitol but differ in their molecular structure and specific inhibitory activities.
Properties
Molecular Formula |
C36H58O28 |
---|---|
Molecular Weight |
938.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
MDDTZRQNBOQDHS-DSDUNIIZSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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